molecular formula C20H20N4O2S B5678124 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No. B5678124
M. Wt: 380.5 g/mol
InChI Key: HSOSKYSUZBTOBI-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTP488 and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves the inhibition of the receptor for advanced glycation end products (RAGE). RAGE is a receptor that is involved in the inflammatory response and is also associated with the development of Alzheimer's disease. TTP488 binds to RAGE and prevents its activation, thereby reducing inflammation and the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both associated with the development of neurodegenerative diseases. TTP488 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone in lab experiments is its ability to inhibit the accumulation of beta-amyloid. This makes it a promising candidate for the development of new treatments for Alzheimer's disease. However, one of the limitations of using TTP488 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone. One area of research is the development of new formulations of TTP488 that can improve its solubility in water and enhance its effectiveness as a treatment for Alzheimer's disease. Another area of research is the investigation of the potential applications of TTP488 in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of TTP488 and its effects on other cellular pathways could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves the reaction of 2-thiophenecarboxylic acid with 2-(4-phenylpiperazin-1-yl)acetic acid in the presence of a coupling reagent. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product.

Scientific Research Applications

2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has been studied for its potential applications in the treatment of Alzheimer's disease. It has been found to inhibit the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. TTP488 has also been studied for its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOSKYSUZBTOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

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